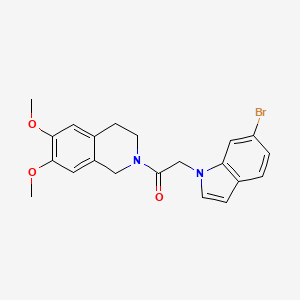![molecular formula C24H21ClN6O2S B12171400 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12171400.png)
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(4-Chlorphenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamid ist eine komplexe organische Verbindung, die einen Triazolring, eine Chlorphenylgruppe und eine Methoxyphenylgruppe aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[[4-(4-Chlorphenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamid umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Triazolrings. Der Triazolring kann durch eine Cyclisierungsreaktion unter Einbeziehung von Hydrazin und einer geeigneten Dicarbonylverbindung synthetisiert werden. Die Chlorphenyl- und Methoxyphenylgruppen werden dann durch Substitutionsreaktionen eingeführt. Der letzte Schritt beinhaltet die Bildung der Acetamidbindung, die durch eine Kondensationsreaktion mit einem geeigneten Amin und Essigsäureanhydrid erreicht werden kann.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeiten und die Implementierung von kontinuierlichen Fließprozessen zur Verbesserung der Effizienz umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[[4-(4-Chlorphenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Das Schwefelatom in der Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Nitrogruppen können, falls vorhanden, zu Aminen reduziert werden.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.
Substitution: Elektrophile Substitutionsreaktionen erfordern typischerweise starke Säuren wie Schwefelsäure oder Lewis-Säuren wie Aluminiumchlorid.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig vom eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
2-[[4-(4-Chlorphenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder antikanzerogenen Eigenschaften untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von Krankheiten, bei denen die Modulation spezifischer biologischer Signalwege erforderlich ist.
Industrie: Wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt, wie z. B. verbesserte Leitfähigkeit oder Stabilität.
Wirkmechanismus
Der Wirkmechanismus von 2-[[4-(4-Chlorphenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Triazolring und die aromatischen Gruppen ermöglichen es ihm, an Enzyme oder Rezeptoren zu binden und deren Aktivität möglicherweise zu hemmen. Dies kann zur Modulation verschiedener biologischer Signalwege führen, wie z. B. derer, die an der Zellproliferation oder -apoptose beteiligt sind.
Wirkmechanismus
The mechanism of action of 2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide involves its interaction with specific molecular targets. The triazole ring and aromatic groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to the modulation of various biological pathways, such as those involved in cell proliferation or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Dichloroanilin: Anilinderivate mit zwei Chloratomen, die bei der Herstellung von Farbstoffen und Herbiziden verwendet werden.
Carboxymethylchitosan: Ein biokompatibles Hydrogel mit verschiedenen medizinischen Anwendungen.
Einzigartigkeit
2-[[4-(4-Chlorphenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamid ist aufgrund seiner Kombination aus einem Triazolring mit Chlorphenyl- und Methoxyphenylgruppen einzigartig, die spezifische chemische und biologische Eigenschaften verleihen, die in einfacheren Verbindungen wie Dichloroanilin oder Carboxymethylchitosan nicht vorkommen.
Eigenschaften
Molekularformel |
C24H21ClN6O2S |
|---|---|
Molekulargewicht |
493.0 g/mol |
IUPAC-Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C24H21ClN6O2S/c1-16(18-4-3-13-26-14-18)27-28-22(32)15-34-24-30-29-23(17-5-11-21(33-2)12-6-17)31(24)20-9-7-19(25)8-10-20/h3-14H,15H2,1-2H3,(H,28,32)/b27-16+ |
InChI-Schlüssel |
NTVUQSFVBMZKDG-JVWAILMASA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)/C4=CN=CC=C4 |
Kanonische SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12171340.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B12171346.png)
![N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12171354.png)

![3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B12171364.png)
![4-(4-chlorophenyl)-N-(2-oxo-2-{[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B12171382.png)
![2-(1H-indol-3-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12171385.png)
![(Z)-5'-(4-methylbenzylidene)-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-thiazolidin]-2'-one](/img/structure/B12171391.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide](/img/structure/B12171408.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B12171414.png)
![3-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12171422.png)
